2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate
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Overview
Description
2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of imidazo[1,2-a]pyridines makes them an important scaffold in medicinal chemistry, material science, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures .
Another approach involves multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together in the presence of a Lewis acid catalyst. This method offers a straightforward and efficient way to construct the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester may involve continuous flow systems. These systems allow for the precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous flow systems has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and cardiovascular treatments.
Industry: Utilized in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking, at a concentration of 25 μM . This inhibition affects cellular processes such as membrane trafficking and signal transduction.
Comparison with Similar Compounds
2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Imidazo[1,2-a]pyridine-4-carboxylic acid derivatives: These compounds also have a similar core structure but with different substitution positions and functional groups.
The uniqueness of imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl ester 5-methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-11(15)8-7-14-9(12(16)17-2)5-4-6-10(14)13-8/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRZKQMKTYTCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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